Computed LogP Differentiation: Increased Lipophilicity Versus Unsubstituted Piperidine Scaffolds
The target compound exhibits a computed XLogP3-AA of 2.6 , reflecting the lipophilic contribution of the cyclopropylmethyl substituent. In contrast, the unsubstituted analog tert-butyl (piperidin-4-ylmethyl)carbamate (CAS 135632-53-0) has a computed XLogP3-AA of approximately 0.8 . This 1.8 log unit difference translates to roughly a 60-fold increase in partition coefficient, which can influence membrane permeability of downstream products and chromatographic behavior during purification.
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6 |
| Comparator Or Baseline | tert-Butyl (piperidin-4-ylmethyl)carbamate (CAS 135632-53-0): XLogP3-AA ≈ 0.8 |
| Quantified Difference | Δ XLogP3-AA = +1.8 (≈ 60-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 algorithm as recorded in PubChem |
Why This Matters
Higher lipophilicity can be either advantageous (improved membrane penetration for CNS targets) or a liability (solubility-limited absorption); the quantitative difference allows informed selection based on the target product profile.
- [1] PubChem. tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate. Compound Summary CID 67130064. National Library of Medicine, 2025. View Source
- [2] PubChem. tert-Butyl (piperidin-4-ylmethyl)carbamate. Compound Summary CID 2756029. National Library of Medicine, 2025. View Source
